1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride
Overview
Description
“1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is a compound that has a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The molecular structure of pyrazole comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The empirical formula of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is C10H12ClN3 .
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .
Physical And Chemical Properties Analysis
The molecular weight of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is 209.68 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Novel Antibacterial and Biofilm Inhibitors
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds showed enhanced inhibitory activities against MRSA and VRE bacterial strains and were more effective in biofilm inhibition than the reference drug Ciprofloxacin. The study highlights the potential of these compounds as antibacterial agents and biofilm inhibitors, underscoring the importance of the piperazine moiety in enhancing these activities (Mekky & Sanad, 2020).
Anticancer Activities
The synthesis and evaluation of pyrazoline derivatives as new anticholinesterase agents were explored by Altıntop (2020). This study synthesized pyrazoline derivatives and evaluated their anticholinesterase effects, highlighting their potential applications in treating neurodegenerative disorders. The derivatives showed varying degrees of inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their utility in the development of treatments for diseases characterized by cholinesterase dysfunction (Altıntop, 2020).
Antimicrobial and Antifungal Activities
A study by Gan, Fang, and Zhou (2010) designed and synthesized a series of azole-containing piperazine derivatives, investigating their in vitro antibacterial and antifungal activities. The results demonstrated that most compounds exhibited moderate to significant activities against various strains, with specific compounds showing remarkable and broad-spectrum antimicrobial efficacy comparable to standard drugs like chloramphenicol and fluconazole. This research underscores the potential of azole-containing piperazine derivatives as effective antimicrobial and antifungal agents (Gan, Fang, & Zhou, 2010).
Synthesis and Characterization
Lv, Ding, and Zhao (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This work not only established the chemical structures of these compounds through various spectroscopic methods but also provided insight into their potential therapeutic applications through structural analysis (Lv, Ding, & Zhao, 2013).
Safety And Hazards
Future Directions
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are expected to continue being the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17;;/h1-5,10,12,15H,6-9,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFGHUCTQOLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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